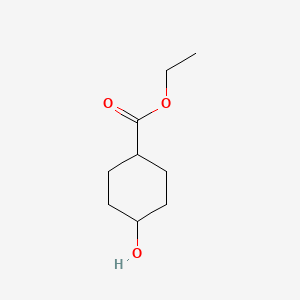

Ethyl 4-hydroxycyclohexanecarboxylate

CAS No.: 75877-66-6

Cat. No.: VC7017162

Molecular Formula: C7H11O3

Molecular Weight: 143.163

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75877-66-6 |

|---|---|

| Molecular Formula | C7H11O3 |

| Molecular Weight | 143.163 |

| IUPAC Name | ethyl 4-hydroxycyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3 |

| Standard InChI Key | HCFRWBBJISAZNK-OLQVQODUSA-M |

| SMILES | CCOC(=O)C1CCC(CC1)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

Ethyl 4-hydroxycyclohexanecarboxylate consists of a cyclohexane ring substituted at the 4-position with a hydroxyl (-OH) group and a carboxylate ester (-COOEt) moiety. The compound’s stereoisomerism arises from the spatial arrangement of these substituents, yielding cis (hydroxyl and ester groups on the same face) and trans (opposite faces) configurations . This stereochemical diversity impacts its solubility, reactivity, and interactions in synthetic pathways.

Table 1: Key Identifiers of Ethyl 4-Hydroxycyclohexanecarboxylate

| Property | Value | Source |

|---|---|---|

| CAS Number | 17159-80-7 | |

| IUPAC Name | 4-Hydroxycyclohexane-1-carboxylic acid ethyl ester | |

| Molecular Formula | ||

| InChI Key | BZKQJSLASWRDNE-UHFFFAOYSA-N | |

| UNII Identifier | R7LV2TYU78, DYE45Z9SRP |

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

The compound exhibits a boiling point of 127–134 °C at 0.1 mmHg and a density of 1.068 g/mL at 25°C . Its refractive index () and flash point (>230 °F) underscore its stability under standard laboratory conditions . Notably, it is immiscible with water but soluble in organic solvents, a trait critical for its use in non-aqueous reaction systems .

Table 2: Physical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 127–134 °C | 0.1 mmHg | |

| Density | 1.068 g/mL | 25°C | |

| Flash Point | >230 °F | -- | |

| Water Solubility | Immiscible | 25°C | |

| Vapor Pressure | 0.00322 mmHg | 25°C |

Spectroscopic and Computational Data

The compound’s is predicted to be 14.98 ± 0.40, reflecting the weak acidity of its hydroxyl group . Computational analyses, including molecular dynamics simulations, highlight its conformational flexibility, which is influenced by the cyclohexane ring’s chair-to-boat transitions .

Synthesis and Production

Historical and Contemporary Methods

The seminal synthesis route, reported in 1965, involves the esterification of 4-hydroxycyclohexanecarboxylic acid with ethanol under acid catalysis . Modern adaptations employ green chemistry principles, such as microwave-assisted esterification, to enhance yield and reduce reaction time .

Reaction Scheme:

Industrial-Scale Production

Industrial batches prioritize cost efficiency and scalability. A typical protocol involves:

-

Acid Activation: Sulfuric acid catalyzes the esterification at 80–100°C.

-

Distillation: Removal of water via azeotropic distillation shifts equilibrium toward product formation .

-

Purification: Fractional distillation under reduced pressure isolates the ester (purity ≥97–99%) .

Applications in Pharmaceutical and Chemical Industries

Intermediate in Drug Synthesis

The compound’s hydroxyl and ester groups serve as handles for further functionalization. It is a precursor in synthesizing:

-

Anti-inflammatory Agents: Derivatives with modified ester groups show COX-2 inhibition .

-

Chiral Auxiliaries: Its stereoisomers facilitate asymmetric synthesis of enantiopure pharmaceuticals .

Specialty Chemicals

In agrochemicals, it intermediates herbicides targeting acetyl-CoA carboxylase . Its thermal stability also makes it suitable for polymer cross-linking agents .

| Aspect | Recommendation | Source |

|---|---|---|

| Storage | Sealed, dry containers at room temperature | |

| Personal Protective Equipment | Gloves, goggles; avoid inhalation | |

| Disposal | Incineration or approved waste facilities |

Recent Advances and Future Directions

Stereoselective Synthesis

Recent efforts focus on enzymatic resolution to isolate cis and trans isomers, enhancing their utility in enantioselective catalysis .

Sustainable Production

Microwave and flow chemistry techniques are being optimized to reduce energy consumption and waste generation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume